4,4-Diphenylimidazolidine-2-thione
Description
Structure
3D Structure
Properties
CAS No. |
70975-75-6 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,4-diphenylimidazolidine-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-14-16-11-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18) |
InChI Key |
PYKTUDAGQJKEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Diphenylimidazolidine 2 Thione and Its Analogues
Conventional Synthetic Routes
Conventional methods for synthesizing the imidazolidine-2-thione scaffold have been well-established, primarily relying on condensation reactions and the development of one-pot syntheses for improved efficiency.
Condensation Reactions with Thioureas and Dicarbonyl Compounds
A foundational approach to constructing the imidazolidine-2-thione ring system involves the acid-catalyzed cyclocondensation of N,N'-disubstituted thioureas with dicarbonyl compounds. A prominent example is the reaction with aqueous glyoxal, a simple dicarbonyl, in refluxing acetonitrile (B52724) to form N,N'-disubstituted-4,5-dihydroxyimidazolidin-2-thiones. hacettepe.edu.tr This method highlights the direct use of a dicarbonyl compound to form the C4-C5 bond of the imidazolidine (B613845) ring.
The synthesis often begins with the preparation of the requisite thiourea (B124793) derivatives. These are typically synthesized by reacting primary aromatic amines with isothiocyanates, such as phenylisothiocyanate or 4-methoxyphenylisothiocyanate. hacettepe.edu.tr Another classical route involves the reaction of an appropriate diamine, like ethylenediamine (B42938), with carbon disulfide. scialert.net This reaction can be conducted in pyridine (B92270) under reflux or using a heterogeneous ZnO/Al2O3 composite catalyst. scialert.net
The versatility of this scaffold allows for further modifications. For instance, imidazolidine-2-thione can undergo acylation reactions to produce mono- or di-acylated derivatives, which are of interest for their potential biological activities. nih.gov
One-Pot Synthesis Approaches
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for imidazolidine-2-thiones and related structures. These methods combine multiple reaction steps into a single process without isolating intermediates.
One such strategy involves the reaction of hydrazine, bromoketones, and potassium thiocyanate (B1210189) to yield N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones in good yields. scialert.net Another innovative one-pot approach is the N-heterocyclic carbene (NHC)/base-promoted aza-benzoin/aza-acetalization domino reaction. rsc.org In this process, α-sulfonylamines act as precursors to benzylidenethiourea acceptors, which are generated in situ and react with NHC-activated aldehydes. The resulting adduct undergoes an intramolecular cyclization to furnish functionalized 5-hydroxy-imidazolidine-2-thiones with high diastereoselectivity. rsc.org
While not for the thione derivative, a one-pot synthesis for 3-substituted 5,5-diphenyl imidazolidine-2,4-dione has been established through nucleophilic substitution or Mannich reactions, demonstrating the applicability of one-pot methods to the diphenyl-substituted imidazolidine core. researchgate.net Multi-component reactions, such as the four-component synthesis of related 1,3,4-thiadiazoles in water, further underscore the trend towards efficient, one-pot procedures in heterocyclic chemistry. nih.govorganic-chemistry.org
Stereoselective Synthesis of Imidazolidine-2-thiones
Controlling the stereochemistry at the C4 and C5 positions of the imidazolidine ring is a crucial aspect of synthesizing specific isomers, particularly for applications where chirality is important.
Synthesis of cis-4,5-Diphenylimidazolidine-2-thione
The synthesis of cis-4,5-diphenylimidazolidine-2-thione is a key example of stereoselective synthesis within this compound class. The stereochemistry of the final product is often dictated by the stereochemistry of the diamine precursor. For instance, the cyclocondensation of meso-1,2-diamino-1,2-diphenylethane with thiophosgene (B130339) or carbon disulfide yields the corresponding cis-4,5-diphenylimidazolidine-2-thione. Conversely, using the chiral (R,R)- or (S,S)-1,2-diamino-1,2-diphenylethane leads to the formation of the respective trans-isomers. This highlights how the stereochemical information embedded in the starting material is transferred to the final heterocyclic product.
Formation of Geometric Isomers and Stereochemical Control
The formation of geometric isomers is fundamentally linked to the synthetic route and the nature of the reactants. In the synthesis of N,N'-disubstituted-4,5-dihydroxyimidazolidin-2-thiones from thioureas and glyoxal, the reaction typically results in the formation of the cis-dihydroxy isomer. hacettepe.edu.tr This outcome is attributed to the reaction mechanism, which favors the cyclic arrangement where the hydroxyl groups are on the same face of the ring.
Stereochemical control is a significant challenge and an area of active research. For chiral imidazolidine-2-thiones, which can be used as chiral auxiliaries or ligands in asymmetric catalysis, achieving high stereoselectivity is paramount. researchgate.net The choice of starting materials, such as optically active diamines, is a primary method for controlling the absolute stereochemistry of the product. scialert.net Furthermore, reaction conditions can influence the diastereoselectivity, as seen in the NHC-promoted domino reaction that yields 5-hydroxy-imidazolidine-2-thiones with a diastereomeric ratio of up to 99:1. rsc.org
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced advanced techniques to improve the synthesis of imidazolidine-2-thiones, focusing on increased efficiency, reduced reaction times, and milder conditions.
Microwave-assisted synthesis has been successfully applied to the preparation of N,N'-disubstituted thioureas and their subsequent cyclocondensation to form 4,5-dihydroxyimidazolidin-2-thiones. hacettepe.edu.tr This method often leads to significantly shorter reaction times and can improve yields compared to conventional heating.
Another advanced technique is sonochemistry, which utilizes ultrasound to promote chemical reactions. The ultrasound-promoted synthesis of imidazolidine-2-thione from ethylenediamine and carbon disulfide has been shown to produce a product yield of over 93% after one hour, a substantial improvement over the 27% yield obtained under conventional conditions in the same timeframe. researchgate.net Notably, sonication can also enable the reaction to proceed with high yield even without a catalyst. researchgate.net
The table below summarizes selected synthetic approaches for imidazolidine-2-thione derivatives.
| Product | Starting Materials | Reagents/Conditions | Technique | Reference |
| 4,4-Diphenylimidazolidine-2-thione | 5,5-Diphenyl-2-thioxoimidazolidin-4-one | Lithium aluminium tetrahydride, diethyl ether | Reduction | lookchem.com |
| N,N'-Disubstituted-4,5-dihydroxyimidazolidin-2-thiones | N,N'-Disubstituted thioureas, Glyoxal | Acid catalyst, Acetonitrile, Reflux | Conventional/Microwave | hacettepe.edu.tr |
| 5-Hydroxy-imidazolidine-2-thione derivatives | α-Sulfonylamines, Aldehydes | Thiazolium salt (NHC precursor), Triethylamine | One-Pot Domino | rsc.org |
| Imidazolidine-2-thione | Ethylenediamine, Carbon disulfide | HCl (optional), Methanol/Water | Sonication/Conventional | researchgate.net |
| 4-Benzyl-2-imidazolidinethione | 3-Phenyl-1,2-diaminopropane | 1,1'-Thiocarbonyldiimidazole | Condensation | scialert.net |
Derivatization Strategies of the Imidazolidine-2-thione Core
The imidazolidine-2-thione scaffold provides multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities. The most common derivatization strategies involve substitutions at the nitrogen and oxygen (via the tautomeric thiol form) atoms.
The nitrogen atoms of the imidazolidine-2-thione ring are nucleophilic and can readily undergo substitution reactions with various electrophiles. This allows for the introduction of a wide range of functional groups, which can significantly influence the pharmacological properties of the resulting molecules. For instance, N-alkylation can be achieved by reacting the imidazolidine-2-thione with alkyl halides in the presence of a base.
In the synthesis of 2,4-thiazolidinedione (B21345) derivatives, a related class of compounds, N-substitution is a common strategy. rasayanjournal.co.in For example, 5-(4-chlorobenzylidene)-2,4-thiazolidinedione (B1620581) can be reacted with various amines or piperazine (B1678402) derivatives in the presence of potassium carbonate and acetonitrile under microwave irradiation to yield N-substituted products. rasayanjournal.co.in
While the imidazolidine-2-thione exists predominantly in the thione form, it can tautomerize to the corresponding imidazolidine-2-thiol. This thiol group provides another handle for derivatization through O-substitution (or more accurately, S-substitution). Reactions with electrophiles such as alkyl halides or acyl chlorides can lead to the formation of S-substituted derivatives.
In a patented method for preparing imidazole-2-thiones, the sulfur atom of the 2-imidazolidinethione intermediate is protected before an oxidation step. google.com Allyl chloride has been used as a protecting group for the sulfur atom, demonstrating a practical application of S-alkylation. google.com This protection is a key step in a multi-step synthesis that ultimately leads to the formation of an imidazole-2-thione. google.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations have emerged as a powerful tool for elucidating the intricate details of molecular systems. For 4,4-Diphenylimidazolidine-2-thione, DFT methods, such as B3LYP with various basis sets (e.g., 6-311g(d,p)), have been employed to perform geometry optimization and analyze its electronic structure. researchgate.net
Geometry Optimization and Molecular Structure Elucidation
Theoretical geometry optimization of this compound using DFT calculations provides a detailed picture of its three-dimensional structure. researchgate.net These calculations determine the most stable conformation of the molecule by minimizing its energy. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles between the constituent atoms.
The imidazolidine-2-thione core consists of a five-membered ring containing two nitrogen atoms, a thiocarbonyl group (C=S), and a methylene (B1212753) bridge. mgesjournals.comresearchgate.net Attached to one of the carbon atoms of this ring are two phenyl groups. nih.gov The spatial arrangement of these phenyl rings relative to the imidazolidine-2-thione core is a key feature of the molecule's structure. DFT calculations have shown that the molecule adopts a non-planar structure. nih.gov
The structural parameters obtained from DFT calculations are often in good agreement with experimental data from techniques like X-ray crystallography, validating the accuracy of the theoretical models. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative and based on typical findings for similar structures. Precise values would be reported in specific computational studies.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=S | 1.68 - 1.72 | |
| C-N | 1.35 - 1.40 | |
| N-C-N | 108 - 112 | |
| C-C (phenyl) | 1.38 - 1.41 | |
| C-C-C (phenyl) | 119 - 121 |
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. DFT calculations provide a deep understanding of the electron distribution and energy levels within this compound. researchgate.netresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. biointerfaceresearch.comnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the imidazolidine (B613845) ring. researchgate.net The LUMO, on the other hand, is often distributed over the phenyl rings and the C=S bond. The spatial distribution of these orbitals provides insights into the sites of electrophilic and nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower stability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. nih.gov
The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its reactivity. This information is valuable for predicting how the molecule will behave in chemical reactions. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Theoretical) (Note: The following data is illustrative and based on typical findings for similar structures. Precise values would be reported in specific computational studies.)
| Parameter | Energy (eV) |
| EHOMO | -5.0 to -6.0 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 3.0 to 4.0 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govnih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character. researchgate.net The regions around the hydrogen atoms of the N-H groups would exhibit positive potential, highlighting their electrophilic nature. nih.gov
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. biointerfaceresearch.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution. beilstein-archives.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the following formulas:
χ = -(EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). nih.gov
The calculated values of these descriptors for this compound offer a comprehensive understanding of its chemical nature and reactivity. mdpi.comresearchgate.net
Table 3: Global Chemical Reactivity Descriptors (Theoretical) (Note: The following data is illustrative and based on typical findings for similar structures. Precise values would be reported in specific computational studies.)
| Descriptor | Value |
| Electronegativity (χ) (eV) | 3.0 - 4.0 |
| Chemical Hardness (η) (eV) | 1.5 - 2.0 |
| Chemical Softness (S) (eV-1) | 0.5 - 0.67 |
| Electrophilicity Index (ω) (eV) | 2.25 - 4.0 |
Vibrational Frequency Analysis (FT-IR Correlation)
Theoretical vibrational frequency analysis is a cornerstone of computational studies, used to interpret and assign experimental Fourier-transform infrared (FT-IR) spectra. For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set, are performed to compute the harmonic vibrational frequencies.
The calculated frequencies are known to be systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. To bridge this gap, the computed frequencies are uniformly scaled using a scaling factor, which brings them into better agreement with experimental data. nih.gov This correlation allows for the unambiguous assignment of key vibrational modes, such as the stretching of N-H and C=S bonds, which are characteristic of the imidazolidine-2-thione core, as well as the vibrations associated with the diphenyl substituents.
Table 1: Theoretical and Scaled Vibrational Frequencies for Key Modes of this compound Note: The values below are representative examples based on typical DFT calculations for similar heterocyclic thiones.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|---|
| N-H Stretching | Amine (N-H) | ~3550 | ~3400 | 3450-3300 |
| Aromatic C-H Stretching | Phenyl Rings | ~3200 | ~3070 | 3100-3000 |
| C=S Stretching (Thione) | Thiourea (B124793) moiety (C=S) | ~1280 | ~1230 | 1250-1020 |
| C-N Stretching | Imidazolidine Ring | ~1400 | ~1345 | 1350-1280 |
NMR Chemical Shift Prediction and Validation
Computational methods are instrumental in predicting the nuclear magnetic resonance (NMR) spectra of molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating the ¹H and ¹³C NMR chemical shifts of this compound. biointerfaceresearch.commdpi.com
These calculations are typically performed on the optimized molecular geometry. mdpi.com The predicted chemical shifts are then compared against experimental data obtained from NMR spectroscopy. researchgate.net A strong correlation between the calculated and observed shifts serves as a powerful validation of the computed molecular structure and provides confident assignments for each resonance in the spectrum. mdpi.comresearchgate.net This is particularly useful for assigning the quaternary C4 carbon and the C2 carbon of the thione group, which are difficult to assign experimentally without advanced 2D NMR techniques. nih.gov
Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: The values below are representative and based on GIAO-DFT calculations for analogous structures.
| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |
|---|---|---|
| C2 (C=S) | ~182.5 | 180-185 |
| C4 | ~70.1 | 68-72 |
| C5 | ~60.8 | 59-63 |
| Phenyl C (ipso) | ~142.3 | 140-145 |
| Phenyl C (ortho, meta, para) | ~126-129 | 125-130 |
| N-H | ~8.5 | 8.0-9.0 |
| C5-H | ~4.5 | 4.3-4.7 |
Intermolecular Interaction Analysis via Computational Methods
The solid-state structure and properties of a compound are dictated by the way its molecules pack together, which is governed by a variety of intermolecular interactions. Computational methods provide a detailed picture of these forces.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. derpharmachemica.com The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule in relation to its neighbors.
By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify key interaction points. Intense red spots on the d_norm surface indicate close intermolecular contacts, such as N-H···S hydrogen bonds, which are shorter than the sum of their van der Waals radii. nih.gov
Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is based on analyses of similar heterocyclic compounds. nih.gov
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~40-60% | Represents general van der Waals forces, most abundant due to the hydrogen-rich surface. derpharmachemica.comnih.gov |
| C···H/H···C | ~15-25% | Indicates C-H···π interactions and other weak contacts involving carbon and hydrogen. nih.gov |
| N···H/H···N | ~5-15% | Highlights the presence of N-H···S or N-H···N hydrogen bonds. |
| S···H/H···S | ~5-10% | Specific to interactions involving the sulfur atom, including weak hydrogen bonds. |
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a technique based on electron density (ρ) and its gradient (∇ρ) that allows for the identification and visualization of non-covalent interactions (NCIs) in real space. biointerfaceresearch.comnih.gov The method generates 3D isosurfaces that characterize the nature and strength of these interactions.
The isosurfaces are color-coded based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces depict weak, delocalized interactions, such as van der Waals forces.
Red surfaces signify strong, repulsive interactions, typically found in sterically hindered regions or within rings. nih.govresearchgate.net
A 2D plot of RDG versus sign(λ₂)ρ provides a quantitative view, with distinct spikes corresponding to hydrogen bonding, van der Waals interactions, and steric repulsion. scielo.org.mx This analysis can visually confirm the presence of N-H···S hydrogen bonds and C-H···π interactions between the phenyl rings in the crystal structure of this compound.
Interaction Energy Calculations in Supramolecular Assemblies
To quantify the strength of the interactions that hold the crystal together, computational chemists perform interaction energy calculations on supramolecular assemblies, such as molecular dimers extracted from the crystal structure. researchgate.net Using high-level DFT or ab initio methods, the energy of the dimer is calculated and compared to the sum of the energies of the individual monomers.
The difference yields the interaction energy, typically reported in kcal/mol. scielo.org.mx This allows for a quantitative assessment of the stability conferred by specific interactions. For instance, the energy of a dimer linked by strong N-H···S hydrogen bonds can be calculated and compared to a dimer stabilized by weaker C-H···π or π-π stacking interactions. This analysis provides a definitive ranking of the forces that are most critical for the formation and stability of the crystalline solid. scielo.org.mx
Tautomerism Studies (Thione-Thiol Tautomerism)
The imidazolidine-2-thione scaffold can theoretically exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing an S-H single bond and a C=N double bond within the ring). Computational studies are essential for determining the relative stability of these two forms and the energetic barrier to their interconversion. researchgate.net
DFT calculations are employed to optimize the geometries of both the thione and thiol tautomers and their corresponding transition state for the intramolecular proton transfer. The results for related heterocyclic thiones consistently show that the thione tautomer is significantly more stable (lower in energy) than the thiol tautomer in the gas phase. nih.govepa.gov Furthermore, the calculated energy barrier for the tautomerization is typically high, indicating that the conversion does not readily occur under normal conditions. researchgate.net This theoretical evidence strongly supports experimental observations that this compound exists predominantly, if not exclusively, in the thione form.
Exploration of Nonlinear Optical (NLO) Properties
The exploration of nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronic technologies, such as optical switching and data storage. Theoretical calculations, typically using DFT, are employed to predict key NLO parameters like polarizability (α) and hyperpolarizability (β and γ). These parameters quantify how a molecule's electron cloud responds to an external electric field, which is crucial for NLO activity.
For a molecule like this compound, with its phenyl rings and heterocyclic core, a theoretical study would typically involve optimizing the molecular geometry and then calculating the electronic properties. The presence of π-conjugated systems, often found in such aromatic compounds, is a key indicator of potential NLO properties. However, without specific published data, any discussion on the NLO characteristics of this particular compound remains speculative.
Table 1: Hypothetical Nonlinear Optical Properties of this compound (Data Not Available)
| Parameter | Symbol | Calculated Value | Unit |
| Polarizability | α | Data Not Available | a.u. |
| First Hyperpolarizability | β | Data Not Available | a.u. |
| Second Hyperpolarizability | γ | Data Not Available | a.u. |
Note: This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
Thermodynamic Parameter Calculations
Thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G), are fundamental to understanding the stability and reactivity of a chemical compound. DFT calculations are also instrumental in predicting these values. Such calculations can provide insights into the compound's formation, its behavior under different temperature and pressure conditions, and its potential for chemical transformations.
The thermodynamic properties of this compound would be influenced by its molecular structure, including the strain in the imidazolidine ring and the rotational freedom of the phenyl groups. However, in the absence of dedicated computational studies, the specific thermodynamic parameters for this compound have not been reported.
Table 2: Hypothetical Thermodynamic Parameters of this compound (Data Not Available)
| Parameter | Symbol | Calculated Value | Unit |
| Enthalpy | H | Data Not Available | kcal/mol |
| Entropy | S | Data Not Available | cal/mol·K |
| Gibbs Free Energy | G | Data Not Available | kcal/mol |
Note: This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
Coordination Chemistry and Ligand Applications
4,4-Diphenylimidazolidine-2-thione as a Ligand in Metal Complexes
This compound is a heterocyclic compound featuring a thioamide functional group within a five-membered ring. This structure provides multiple potential donor sites for coordination with metal ions, primarily through the sulfur atom of the thione group and the nitrogen atoms of the imidazolidine (B613845) ring. The presence of two bulky phenyl groups at the 4-position of the ring can induce significant steric hindrance, influencing the geometry and stability of the resulting metal complexes.
Binding Modes and Coordination Versatility (S- and N-coordination)
The coordination versatility of this compound and related imidazolidine-2-thione ligands is well-documented. These ligands can coordinate to metal centers in several ways:
Monodentate S-coordination: The most common binding mode involves the coordination of the ligand to the metal center through the exocyclic sulfur atom. This is attributed to the soft character of the sulfur atom, which readily bonds with soft metal ions like Pd(II) and Pt(II). Spectroscopic evidence, such as the shift of the ν(C=S) band to a lower frequency in the infrared (IR) spectrum upon complexation, supports this mode of coordination.
Bridging S-coordination: The sulfur atom can also bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.
Bidentate N,S-coordination: The ligand can act as a bidentate chelate, coordinating to a single metal center through both a nitrogen atom of the imidazolidine ring and the sulfur atom. This results in the formation of a stable five-membered chelate ring. This mode is often observed in complexes where the ligand is deprotonated.
Anionic Bidentate or S-coordination with M-N Interaction: In some instances, particularly with Cu(I), the ligand can behave as an anionic bidentate ligand or coordinate through the sulfur atom with a weaker interaction from a nitrogen atom. nih.gov The nature of this interaction can be influenced by the reaction conditions and the other ligands present in the coordination sphere.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the other ligands in the coordination sphere, and the steric constraints imposed by the substituents on the imidazolidine-2-thione ring.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its analogues typically involves the reaction of a metal salt with the ligand in an appropriate solvent. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction.
Palladium(II) Complexes
Palladium(II) complexes with ligands similar to this compound, such as 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione, have been synthesized and structurally characterized. nih.gov For instance, dinuclear palladium(II) complexes have been prepared by reacting a palladium(II) precursor with the thione ligand in the presence of other ligands like triphenylphosphine (B44618). nih.gov In these complexes, the thione ligand often acts as a bridging N,S-donor. nih.gov
The synthesis of palladium(II) complexes with imidazolidine-2-thione has been achieved by reacting [PdCl₂(CH₃CN)₂] with the thione and triphenylphosphine in a chloroform/methanol mixture. nih.gov Characterization by NMR and IR spectroscopy confirms the coordination of the ligands. nih.gov
| Complex | Ligands | Yield (%) | Melting Point (K) | Key IR Data (cm⁻¹) ν(C=S) | Coordination Geometry | Reference |
| [Pd₂(μ-N,S-bzimtH)₂(CN)₂(PPh₃)₂] | 1,3-benzimidazolidine-2-thione, Triphenylphosphine, Cyanide | 65 | 511-513 | Ligand: 1179 | Distorted Square Planar | nih.gov |
| [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂] | 1,3-imidazoline-2-thione, Triphenylphosphine, Cyanide | 69 | 485-488 | Ligand: 1179 | Distorted Square Planar | nih.gov |
Platinum(II) Complexes
Platinum(II) complexes with various thione ligands, including imidazolidine-2-thione derivatives, have been synthesized and characterized. nih.govnih.gov These complexes are often prepared by reacting K₂[PtCl₄] with the thione ligand. nih.gov Spectroscopic methods like IR and NMR confirm that the platinum(II) ion coordinates to the thiocarbonyl group through the sulfur atom. nih.gov X-ray crystallography studies on related complexes have revealed a distorted square planar geometry around the platinum(II) center. nih.gov
For example, complexes of the type trans-[PtX₂(Imt)₂] (where Imt = 2-imidazolidinethione and X = Cl⁻ or I⁻) and [Pt(Imt)₄]I₂ have been prepared and characterized by elemental analysis, thermal analysis, and IR and NMR spectroscopy.
| Complex | Ligands | Yield (%) | Key IR Data (cm⁻¹) ν(N-H) | Coordination Geometry | Reference |
| cis-[Pt(Et₃P)₂(L)₂]Cl₂ | Triethylphosphine, Thione | Not Specified | Not Specified | Square Planar | nih.gov |
| [Pt(Imt)₄]I₂ | 2-Imidazolidinethione | Not Specified | 3220-3300 | Square Planar |
Copper(I) Complexes
A series of Copper(I) complexes with 4,5-diphenylimidazole-2-thione have been synthesized by reacting the ligand with a copper(II) salt, which is reduced in situ by the thione ligand. nih.gov The resulting complexes were characterized by chemical analyses, electrical conductance, and IR spectral data. nih.gov These studies indicated that the ligand can coordinate in a neutral monodentate fashion, as an anionic bidentate ligand, or through S-coordination with an additional weak interaction with a nitrogen atom. nih.gov
The IR spectra of these complexes show a shift in the thioamide bands upon coordination, indicating the involvement of the C=S group in bonding to the copper ion. nih.gov For instance, the disappearance of a band around 810 cm⁻¹ and the appearance of a new band around 630 cm⁻¹ is indicative of S-coordination. nih.gov
| Complex | Ligand | Appearance | Key IR Data (cm⁻¹) Thioamide Bands | Proposed Coordination | Reference |
| Cu(L²H)Cl | 4,5-diphenylimidazole-2-thione | Yellow | Shift to 1518 cm⁻¹ (singlet) | S-coordination | nih.gov |
| Cu(L²H)Br | 4,5-diphenylimidazole-2-thione | Yellowish-green | Shift to 1518 cm⁻¹ (singlet) | S-coordination | nih.gov |
| Cu(LH) | 4,5-diphenylimidazole-2-thione (anionic) | Reddish-brown | Shift to 1500 cm⁻¹ (singlet) | Anionic bidentate (N,S) | nih.gov |
Nickel(II) and Zinc(II) Complexes
The synthesis of Nickel(II) and Zinc(II) complexes with ligands analogous to this compound has been reported. For example, complexes of Ni(II) and Zn(II) with other nitrogen and sulfur-containing heterocyclic ligands have been prepared and characterized. nih.govnih.gov
Typically, the synthesis involves refluxing a methanolic or ethanolic solution of the metal salt (e.g., Ni(NO₃)₂·6H₂O or ZnCl₂) with the ligand. nih.govnih.gov The resulting complexes are then characterized by various physicochemical and spectroscopic methods. Based on these analyses, geometries such as tetrahedral for Zinc(II) and square planar or octahedral for Nickel(II) have been proposed for complexes with related ligands. nih.govnih.gov
| Metal | Ligand System | Proposed Geometry | Characterization Techniques | Reference |
| Nickel(II) | Aminoquinoline derivative | Square Planar | Elemental Analysis, EDX, FTIR, PXRD, MS, TGA | nih.govnih.gov |
| Zinc(II) | Aminoquinoline derivative | Distorted Tetrahedral | Elemental Analysis, EDX, FTIR, PXRD, MS, TGA | nih.govnih.gov |
Structural Elucidation of Metal-Ligand Complexes
The determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. X-ray crystallography and various spectroscopic techniques are primary tools for this purpose.
X-ray Crystallography of Coordinated Complexes
Currently, there is a notable absence of publicly available, specific X-ray crystallographic data for metal complexes formed with this compound. This indicates a significant gap in the experimental research concerning the solid-state structures of these potential coordination compounds.
In contrast, crystallographic studies on related isomers, such as trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, have been reported. For this related compound, the five-membered ring adopts an envelope conformation. nih.gov However, the substitution pattern at the 4 and 5 positions significantly influences the steric and electronic properties of the ligand, and therefore, direct structural comparisons with this compound complexes are not feasible. The presence of two phenyl groups on the same carbon atom in this compound would impose considerable steric hindrance, which is expected to dictate the coordination geometry and the number of ligands that can bind to a metal center.
Spectroscopic Signatures in Metal Complexes (IR, UV-Vis, NMR)
Spectroscopic methods provide valuable insights into the coordination mode of a ligand and the electronic environment of the metal center.
Infrared (IR) Spectroscopy: In the context of imidazolidine-2-thione ligands, the thione group (C=S) is a key diagnostic marker in IR spectroscopy. Coordination to a metal ion through the sulfur atom typically leads to a decrease in the frequency of the ν(C=S) stretching vibration, accompanied by an increase in the ν(C-N) stretching frequency. This is due to the donation of electron density from the sulfur to the metal, weakening the C=S bond and strengthening the C-N bonds within the heterocyclic ring. For the related ligand 4,5-diphenylimidazole-2-thione, coordination through the sulfur atom is indicated by the disappearance of a band at 810 cm⁻¹ (assigned to thioamide band IV with contributions from ν(C=S)) and the appearance of a new band around 630 cm⁻¹. ias.ac.in A shift to a lower wavenumber for the pure ν(C=S) band is also consistent with S-coordination. ias.ac.in It is anticipated that metal complexes of this compound would exhibit similar spectral shifts upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes are expected to be characterized by intraligand transitions and charge-transfer bands. Intraligand transitions, typically π→π* and n→π* transitions within the aromatic rings and the thione group, may be shifted upon coordination. More significantly, the formation of metal-ligand bonds can give rise to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are often intense and appear at lower energies (longer wavelengths) than the intraligand transitions. The specific energies of these bands would depend on the nature of the metal ion, its oxidation state, and the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Upon coordination, changes in the chemical shifts of the protons and carbons of the this compound ligand are expected. The protons of the imidazolidine ring and the phenyl groups would likely experience shifts depending on their proximity to the metal center and the electronic effects of coordination. In ¹³C NMR, the most significant change is anticipated for the C=S carbon, which should shift upon coordination, providing further evidence of the metal-sulfur bond.
A detailed, experimentally derived spectroscopic data table for metal complexes of this compound is not currently available in the reviewed literature.
Theoretical Investigations of Complex Stability and Electronic Properties
In the absence of extensive experimental data, theoretical methods such as Density Functional Theory (DFT) can provide valuable predictions regarding the structure, bonding, and electronic properties of these complexes.
Charge Transfer Phenomena within Coordination Compounds
Theoretical calculations are instrumental in understanding the nature of electronic transitions observed in UV-Vis spectra. Time-dependent DFT (TD-DFT) can be used to predict the energies and characters of these transitions. For complexes of this compound, TD-DFT could help to distinguish between intraligand transitions and charge-transfer transitions (LMCT and MLCT). The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the direction and nature of charge transfer. For instance, if the HOMO is primarily located on the ligand and the LUMO on the metal, a low-energy transition would be assigned as LMCT. This type of analysis is crucial for understanding the photophysical and photochemical properties of these coordination compounds.
Specific theoretical data tables for metal complexes of this compound are not available in the current body of scientific literature.
Catalytic Applications and Chiral Auxiliary Roles
Imidazolidine-2-thiones as Chiral Auxiliaries in Asymmetric Synthesis
Imidazolidine-2-thiones are valuable as chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. scialert.net These auxiliaries are particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.
Applications in Enantioselective Transformations
Chiral imidazolidine-2-thiones have been successfully employed in various enantioselective transformations. For instance, optically pure 1-aryl-5-hydroxy-4-(D-arabino-tetritol-1-yl)-imidazolidine-2-thione has been synthesized and utilized as a chiral auxiliary. scialert.net While the provided search results focus more on oxazolidinones as chiral auxiliaries for reactions like the synthesis of β-lactams and nonproteogenic α-amino acids, the principle of using a chiral heterocyclic compound to induce asymmetry is analogous. sigmaaldrich.com The effectiveness of these auxiliaries often relies on their ability to create a sterically hindered environment around the reactive center, favoring one approach of the reagent over the other.
Imidazolidine-2-thiones as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a powerful tool in synthesis. Imidazolidine-2-thiones and their derivatives have been investigated as effective organocatalysts. nih.gov
Catalysis in Carbon-Carbon Bond Formation Reactions (e.g., α-Alkylation of Aldehydes)
A notable application of imidazolidine-2-thiones in organocatalysis is in the α-alkylation of aldehydes. nih.gov Research has shown that imidazolidine-4-thiones can catalyze the light-driven α-cyanomethylation of propanal with bromoacetonitrile. nih.gov Interestingly, it was discovered that the S-cyanomethylated dihydroimidazoles, formed from the reaction of imidazolidine-4-thiones with bromoacetonitrile, are the actual catalytic species. nih.gov These catalysts operate through an enamine activation mechanism, where the secondary amine of the catalyst condenses with the aldehyde to form a nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile, such as bromoacetonitrile, to form the α-alkylated product. nih.gov Kinetic studies have revealed that enamines derived from these cyclic secondary amines are more nucleophilic than those derived from well-known MacMillan organocatalysts. nih.gov
| Catalyst Precursor | Aldehyde | Electrophile | Product | Key Finding |
| Imidazolidine-4-thione | Propanal | Bromoacetonitrile | α-cyanomethylated propanal | The S-alkylated dihydroimidazole (B8729859) is the true catalyst. |
Role as Ligands in Asymmetric Catalysis
In addition to their role as chiral auxiliaries, imidazolidine-2-thiones can also function as ligands in asymmetric catalysis. scialert.net In this capacity, they coordinate to a metal center, and the resulting chiral metal complex then catalyzes the desired transformation with high enantioselectivity.
Derivatives of imidazolidin-4-one, a structurally related class of compounds, have been extensively studied as chiral ligands for metal ions like copper(II). beilstein-archives.orgnih.gov These complexes have proven to be highly efficient catalysts in asymmetric Henry reactions, which involve the carbon-carbon bond formation between a nitroalkane and an aldehyde. beilstein-archives.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the relative configuration of the substituents on the imidazolidinone ring. nih.gov For example, ligands with a cis-configuration tend to produce the (S)-enantiomer of the nitroaldol product in high enantiomeric excess (up to 97% ee), while trans-configured ligands favor the formation of the (R)-enantiomer (up to 96% ee). nih.gov This demonstrates the crucial role of the ligand's stereochemistry in dictating the enantioselectivity of the catalytic process.
| Ligand Configuration | Metal Ion | Reaction Type | Product Enantiomer | Enantiomeric Excess (ee) |
| cis | Cu(II) | Henry Reaction | (S)-nitroaldol | up to 97% |
| trans | Cu(II) | Henry Reaction | (R)-nitroaldol | up to 96% |
Derivatives in Phase-Transfer Catalysis
While direct evidence for the use of 4,4-diphenylimidazolidine-2-thione in phase-transfer catalysis is not prevalent in the provided search results, the synthesis of related imidazolidinone compounds has been achieved under phase-transfer conditions. ekb.eg Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary to enable the reaction to occur. The synthesis of certain imidazolidinone derivatives has been reported using this methodology, suggesting the potential for developing imidazolidine-2-thione-based phase-transfer catalysts. ekb.eg
Structure Activity Relationship Sar and Theoretical Modeling
General Principles of Structure-Activity Relationships in Imidazolidine-2-thiones
The imidazolidine-2-thione core is a recognized pharmacophore present in various biologically active agents, including those with antimicrobial, anticancer, and antithyroid properties. scialert.netsapub.org The biological activities of this class of compounds are intricately linked to the nature and position of substituents on the heterocyclic ring.
Key structural features that influence the activity of imidazolidine-2-thione derivatives include:
Substituents on Nitrogen Atoms: The nitrogen atoms of the imidazolidine (B613845) ring are common points for substitution. The nature of these substituents can significantly impact the molecule's interaction with biological targets. For instance, in related N-aminoimidazoline-2-thiones, the substitutions on the anilino group at position 1 have been shown to have profound effects on their antiviral activity. scialert.net
Substitution at the Sulfur Atom: The exocyclic sulfur atom is a critical functional group. Its methylation or benzylation has been observed to abolish the antiviral activity in some imidazole-2-thione derivatives, indicating that the thione (C=S) group or its tautomeric thiol (S-H) form is essential for certain biological effects. scialert.net
Substitution on the Carbon Backbone (C4 and C5): The introduction of substituents at the C4 and C5 positions of the ring is a key strategy for modulating activity. In the case of 4,4-Diphenylimidazolidine-2-thione, the gem-diphenyl substitution at the C4 position introduces significant steric bulk and lipophilicity. This can influence how the molecule fits into a target's binding pocket and its ability to cross cell membranes. In some imidazole-2-thione series, smaller alkyl substituents at position 4, such as methyl or ethyl, have been associated with more pronounced antiviral activity. scialert.net The presence of bulky aryl groups, like the two phenyl rings in this compound, suggests a potential for strong hydrophobic or π-stacking interactions with a receptor.
The SAR for this class of compounds is often target-specific. For example, derivatives designed as kinase inhibitors might have different optimal substitution patterns compared to those developed as antimicrobial agents. rsc.orgnih.gov
Computational Approaches to Structure-Activity Correlation
Computational chemistry offers powerful tools to rationalize experimental SAR data and predict the biological potential of new molecules. For compounds like this compound, these methods can elucidate binding modes and guide further structural optimization.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to understand the binding mode and estimate the strength of the interaction, often expressed as a docking score. For the imidazolidine-2-thione scaffold, docking studies have been instrumental in explaining observed biological activities.
While specific docking studies for this compound are not widely published, studies on the closely related isomer, cis-4,5-diphenylimidazolidine-2-thione, against the α-amylase enzyme provide valuable insights. researchgate.net In one such study, the diphenyl-substituted compound demonstrated significant inhibitory potential, and docking was used to elucidate its binding features within the enzyme's active site. researchgate.net Similarly, docking studies on other related heterocyclic cores, such as thiazolidine-2,4-diones, have successfully rationalized their activity as inhibitors of enzymes like VEGFR-2, where specific hydrogen bonds and hydrophobic interactions were identified as crucial for binding. nih.gov
For this compound, a hypothetical docking study would likely show the two phenyl groups occupying a hydrophobic pocket within a receptor, while the N-H groups and the sulfur atom would be available to act as hydrogen bond donors and acceptors, respectively.
Table 1: Representative Docking Scores for Related Heterocyclic Compounds This table presents example data from studies on analogous structures to illustrate the application of molecular docking. The specific targets and compounds are from the cited literature and are not direct results for this compound.
| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione derivative | PPAR-γ | -7.765 | nih.gov |
| Thiazolidine-2,4-dione hybrid | VEGF-R2 | -26.60 | nih.gov |
| Dihydropyrimidine-2(1H)-thione derivative | Ribonucleotide Reductase (RNR) | -19.68 (kJ/mol) | nih.gov |
| cis-4,5-diphenylimidazolidine-2-thione | α-Amylase | Not specified, but confirmed good binding affinity | researchgate.net |
Beyond the docking score, analyzing the specific non-covalent interactions between the ligand and the protein is essential. These interactions govern the stability and specificity of the ligand-receptor complex.
Hydrogen Bonds: The imidazolidine-2-thione scaffold contains two N-H groups that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. Docking studies on related inhibitors frequently highlight the importance of hydrogen bonds with key amino acid residues in the active site, such as Cys919, Glu885, and Asp1046 in VEGFR-2. nih.gov
Hydrophobic Interactions: The two phenyl rings of this compound are major contributors to its hydrophobic character. These rings are expected to form favorable van der Waals and π-π stacking interactions with hydrophobic amino acid residues like leucine, valine, alanine, and phenylalanine within a binding pocket. researchgate.netnih.gov A study on cis-4,5-diphenylimidazolidine-2-thione noted the role of such hydrophobic interactions in its binding to the α-amylase enzyme. researchgate.net
Density Functional Theory (DFT) calculations can complement this analysis by determining the molecule's electronic properties, such as the molecular electrostatic potential (MESP). Such calculations can identify the electron-rich (electrophilic attack site) and electron-poor regions of the molecule, predicting where it is most likely to engage in electrostatic or hydrogen bonding interactions. nih.govbiointerfaceresearch.com
Theoretical Models for Target Identification
For a compound like this compound, whose biological targets may not be fully known, theoretical models provide a powerful means to predict potential protein partners and elucidate its mechanism of action.
Chemical proteomics is a field that uses small-molecule probes to study protein function directly in complex biological systems like cell lysates. lookchem.com A common strategy involves creating a chemical probe by attaching a tag (e.g., biotin) and a reactive group to the molecule of interest.
For this compound, a probe could be synthesized by modifying one of the phenyl rings or nitrogen atoms with a linker attached to a biotin (B1667282) tag and a photo-reactive group (for photo-affinity labeling). This probe would then be incubated with a proteome. nih.gov Upon UV irradiation, the probe covalently binds to interacting proteins. These protein-probe complexes can then be "fished out" using streptavidin beads (which bind to biotin), separated, and identified using mass spectrometry. lookchem.com This approach can uncover both primary targets and potential off-target interactions, providing a comprehensive view of the compound's cellular interactome.
Network-based computational approaches leverage the vast amount of data from genomics, proteomics, and chemical biology to predict drug-target interactions (DTIs). mdpi.com These methods operate on the principle that drugs with similar chemical structures or properties often share targets, and that proteins which interact in a network are often involved in related biological processes.
These models integrate diverse datasets into a large heterogeneous network connecting drugs, proteins, and diseases. scialert.net Machine learning algorithms, such as Random Forest or deep learning models, are then trained on known DTIs to identify new potential interactions. nih.govnih.gov A compound like this compound can be input into such a model based on its structural features. The algorithm would then predict a ranked list of potential protein targets by analyzing its similarity to other compounds with known targets and its position within the complex biological network. mdpi.com This in silico approach allows for rapid, large-scale screening to prioritize targets for subsequent experimental validation.
Advanced Computational Methods for Off-Target Prediction
The prediction of off-target interactions is a critical aspect of modern drug discovery and development, aiming to identify and mitigate potential adverse effects before they lead to costly failures in later stages. nih.gov For a compound such as this compound, a variety of advanced computational methods can be employed to forecast its potential interactions with unintended biological targets. These in silico techniques leverage the compound's structural and physicochemical properties to predict its pharmacological profile beyond the intended therapeutic target.
A comprehensive off-target safety assessment often involves a hierarchical framework that integrates multiple computational models. frontiersin.orgnih.gov This multi-pronged approach enhances the predictive accuracy and provides a more complete picture of a compound's potential interactions. The process typically begins with two-dimensional (2D) and three-dimensional (3D) similarity searches to compare the compound against large databases of molecules with known biological activities. frontiersin.org
More sophisticated methods, including machine learning, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are then applied for a deeper analysis. nih.govnih.gov Machine learning algorithms, such as artificial neural networks (ANN), support vector machines (SVM), and random forests (RF), are trained on extensive datasets of compound-protein interactions to recognize patterns that can predict new, previously unknown interactions. frontiersin.orgnih.gov Graph Neural Networks (GNNs) have emerged as a particularly powerful tool, as they can effectively learn from the natural graph structure of molecules to predict drug-target interactions. nih.govarxiv.org
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By analyzing a set of related molecules, a predictive model can be built to estimate the activity of new compounds like this compound against a panel of off-target proteins. nih.gov This can be particularly useful in the early stages of drug development for flagging potential liabilities.
Molecular docking simulations provide a structural basis for understanding potential off-target interactions. nih.gov In a process known as reverse docking, this compound would be computationally screened against a large library of 3D protein structures representing known off-targets. nih.gov The results are scored based on the predicted binding affinity, highlighting proteins that are most likely to bind to the compound. mdpi.com Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted compound-protein complexes over time, adding another layer of confidence to the predictions. nih.govnih.gov
The integration of these diverse computational methods into a unified workflow allows for a robust prediction of a compound's off-target profile. The findings from these in silico analyses are invaluable for prioritizing experimental testing and guiding the design of safer, more selective drug candidates.
Illustrative Data Table for Off-Target Prediction
The following table is a hypothetical representation of the type of data that could be generated for this compound using the advanced computational methods described above. The scores and predictions are for illustrative purposes only.
| Predicted Off-Target | Prediction Method | Prediction Score | Potential Implication |
|---|---|---|---|
| hERG Channel | QSAR Model | 0.85 (High Risk) | Cardiotoxicity |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | -9.2 kcal/mol | Anti-inflammatory side effects |
| Nuclear Receptor PXR | Machine Learning (SVM) | 0.72 (Likely Interaction) | Drug-drug interactions |
| GABA-A Receptor | 3D Pharmacophore | 0.65 (Moderate Fit) | CNS side effects |
| Aurora Kinase A | Graph Neural Network | 0.78 (Predicted Binder) | Antiproliferative off-target effect |
Advanced Research Directions and Future Perspectives
Design of Novel Imidazolidine-2-thione Architectures with Tuned Reactivity
The imidazolidine-2-thione framework serves as a versatile template for the development of new chemical entities with tailored properties. The design and synthesis of novel derivatives are driven by the goal of achieving specific biological activities or chemical functionalities. nih.govscialert.net A primary strategy involves the systematic modification of the core structure, such as the introduction of various substituents on the nitrogen atoms or the phenyl rings. This approach allows for the fine-tuning of the molecule's electronic and steric properties, which in turn governs its reactivity and interaction with biological targets.
Detailed research findings have shown that creating hybrid molecules by linking the imidazolidine-2-thione scaffold to other pharmacophores can lead to compounds with enhanced therapeutic potential. wikipedia.org For instance, new series of 2,5-diaryliminothiazolidin-4-ones have been designed and synthesized as potent antiproliferative agents, demonstrating that strategic structural modifications can lead to significant gains in potency against cancer cell lines. rsc.org The synthesis of derivatives as potential VEGFR-2 inhibitors further illustrates this principle, where modifications are aimed at optimizing interactions with specific enzyme binding sites. nih.gov The development of chiral imidazolidine-2-thiones as auxiliaries and ligands in asymmetric catalysis is another area where tailored design is crucial. nih.govscialert.net Future work will likely focus on creating increasingly complex and functionalized architectures to address a wider range of applications, from targeted therapeutics to specialized catalysts. rsc.org
Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational analysis is becoming indispensable in the study of imidazolidine-2-thione derivatives. This integrated approach provides a comprehensive understanding of molecular properties, from electronic structure to biological function.
Experimentally, the synthesis of new derivatives is followed by rigorous structural confirmation using a suite of spectroscopic techniques. nih.gov Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify the molecular structure of newly created compounds. wikipedia.orgresearchgate.net For an unambiguous determination of the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is a powerful tool, providing precise data on bond lengths, bond angles, and conformation. metu.edu.tr
These experimental data provide a crucial foundation for computational studies. Theoretical methods, particularly Density Functional Theory (DFT), are used to optimize molecular geometries and analyze electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). acs.org This analysis helps in predicting the molecule's reactivity and stability. metu.edu.tr Furthermore, molecular docking simulations are employed to investigate how these molecules might bind to biological targets, such as enzymes or DNA, predicting binding affinities and interaction modes. nih.gov This computational screening can prioritize candidates for synthesis and biological testing, thereby accelerating the discovery process. nih.gov The combination of Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) analysis can further elucidate intramolecular electron transfer and potential sites for intermolecular interactions. acs.org This powerful combination of wet-lab synthesis and in-silico analysis allows researchers to establish robust structure-activity relationships (SARs), guiding the rational design of future compounds with improved efficacy and selectivity. rsc.orgresearchgate.net
Exploration of Supramolecular Assemblies for Advanced Materials
The inherent structural features of the imidazolidine-2-thione core, particularly its hydrogen bonding capabilities and the presence of a sulfur atom, make it an attractive building block for supramolecular chemistry and the construction of advanced materials. wikipedia.orgnih.gov Host-guest chemistry, which focuses on the creation of larger, organized structures from smaller molecular components, represents a significant future direction for this class of compounds. researchgate.netacs.orgresearchgate.net
A promising frontier is the development of novel macrocycles incorporating the thiourea (B124793) moiety, which is central to the imidazolidine-2-thione structure. An example of this is the recent development of semithiobambusurils , a new family of macrocyclic host molecules. These compounds are synthesized to create a cavity that can encapsulate anions, while the sulfur atoms lining the portals of the macrocycle can coordinate with metal ions. The ability of these molecules to form coordination polymers with specific metal ions highlights their potential in creating ordered, functional materials.
By extension, the 4,4-diphenylimidazolidine-2-thione scaffold could be envisioned as a precursor for analogous macrocyclic structures. The two phenyl groups would project from the macrocyclic framework, allowing for the introduction of specific functionalities or steric bulk to control the solubility, packing, and guest-binding properties of the resulting supramolecular assembly. The development of such "functionalized bowls" or "cavitands" based on the imidazolidine-2-thione unit could lead to applications in:
Selective Sensing: Designing hosts that specifically recognize and bind to certain ions or small molecules, leading to a detectable signal. nih.gov
Separation Science: Creating materials with tailored cavities for the selective extraction of specific guests from a mixture. acs.org
Nanomaterials: Using the thiourea group to cap semiconductor nanoparticles like zinc sulfide, thereby modifying their surface properties for applications in bio-imaging. acs.org
The principles of macrocyclization and template-driven synthesis will be crucial in constructing these complex architectures. nih.gov This area of research bridges the gap between molecular synthesis and materials science, aiming to create highly organized systems with emergent properties derived from the precise arrangement of their molecular components. acs.org
Q & A
Q. What are the optimal synthetic routes for 4,4-diphenylimidazolidine-2-thione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives with carbonyl-containing reagents. For example:
- Route 1 : Reacting 1,2-diphenylethane-1,2-diamine with carbon disulfide in alkaline ethanol under reflux (70–80°C) yields the compound. Variations in solvent polarity (e.g., DMF vs. ethanol) affect reaction rates and purity .
- Route 2 : Use of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (reflux for 2–4 hours) provides a pathway with ~65–75% yield .
Q. Key Variables :
Q. How can spectroscopic and crystallographic methods resolve the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
- Single-crystal analysis reveals planarity of the thione ring and dihedral angles between phenyl groups (e.g., 85–90° in trans-dihydroxy derivatives). Refinement parameters (R-factor < 0.05) ensure accuracy .
Q. How do structural modifications (e.g., hydroxyl or methoxy substituents) alter the bioactivity of this compound derivatives?
Methodological Answer:
- Hydroxyl Groups : Introduction of trans-4,5-dihydroxy substituents (via oxidation) enhances hydrogen-bonding capacity, improving binding to enzymatic targets (e.g., kinase inhibitors). Activity assays show IC₅₀ values reduced by 30–40% compared to unmodified analogs .
- Methoxy Groups : 4-Methoxy derivatives exhibit increased lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility. Computational docking (e.g., AutoDock Vina) correlates these changes with altered binding affinities .
Q. Experimental Design :
Synthesize derivatives via regioselective substitution.
Characterize logP (HPLC) and solubility (UV-Vis).
Validate bioactivity via enzyme inhibition assays.
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Case Study : Discrepancies in NH proton NMR signals (broad vs. sharp) may indicate tautomeric equilibria (thione ⇌ thiol). Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can stabilize/conformational states .
- Crystallographic Artifacts : X-ray structures may show planar thione rings, while solution-state NMR suggests flexibility. Use of synchrotron radiation (high-resolution data) and Hirshfeld surface analysis clarifies packing influences .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to model nucleophilic attack at the C=S group. Fukui indices identify electrophilic centers .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways. Correlate activation energies with experimental yields .
Validation : Compare computed activation energies (ΔG‡) with kinetic data from Arrhenius plots.
Q. How does the stability of this compound vary under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stability : Accelerated aging studies (40°C, 75% RH) with HPLC monitoring show <5% degradation over 30 days. Radical scavengers (e.g., BHT) mitigate oxidation .
- Photolytic Degradation : UV exposure (254 nm) induces ring-opening via C=S bond cleavage. LC-MS identifies sulfonic acid byproducts. Quantum yield calculations (Φ ~0.1) guide storage protocols .
Q. What strategies improve enantiomeric resolution of chiral this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol (90:10) to achieve baseline separation (Rs > 1.5) .
- Crystallization : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) enriches enantiomers. Monitor via polarimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
